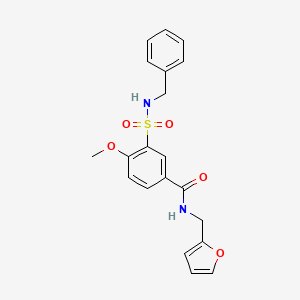![molecular formula C23H24N2O4S2 B7710636 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B7710636.png)
2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group, a phenoxy group, and an acetamide group, making it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with 4-hydroxyphenylacetic acid under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2,5-dimethylphenyl)sulfamoyl]benzoic acid
- N-allyl-2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)acetamide
Uniqueness
Compared to similar compounds, 2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-16-7-8-17(2)22(13-16)25-31(27,28)21-11-9-19(10-12-21)29-15-23(26)24-18-5-4-6-20(14-18)30-3/h4-14,25H,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPPFBHCPXSSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B7710556.png)
![1-Benzyl-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine](/img/structure/B7710565.png)
![4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide](/img/structure/B7710573.png)


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)

![N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7710604.png)



![2-methyl-N-(propan-2-ylideneamino)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7710628.png)
![4-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide](/img/structure/B7710641.png)
![N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B7710644.png)
